1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride

Catalog No.
S6894635
CAS No.
2839144-69-1
M.F
C7H16ClNS
M. Wt
181.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamin...

CAS Number

2839144-69-1

Product Name

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride

IUPAC Name

[1-(ethylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

InChI

InChI=1S/C7H15NS.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H

InChI Key

WFVKKGBNUCKWDI-UHFFFAOYSA-N

SMILES

CCSCC1(CC1)CN.Cl

Canonical SMILES

CCSCC1(CC1)CN.Cl

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is a chemical compound characterized by its unique cyclopropyl structure and the presence of an ethylsulfanyl group. This compound features a methanamine backbone, which contributes to its potential biological activity and applicability in various fields. The molecular formula is C8_{8}H16_{16}ClN1_{1}S1_{1}, indicating that it contains eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one sulfur atom, and one chlorine atom.

  • Oxidation: 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride can be oxidized to form sulfoxides or sulfones depending on the reaction conditions and reagents used .
  • Nucleophilic Substitution: The amine group may undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Electrophilic Reactions: The presence of the cyclopropyl moiety allows for potential electrophilic reactions, which can be exploited for further synthetic transformations .

The synthesis of 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride typically involves several steps:

  • Preparation of Cyclopropyl Methyl Sulfide: This can be achieved through the reaction of cyclopropyl bromide with sodium ethyl sulfide.
  • Formation of Methanamine Derivative: The cyclopropyl methyl sulfide is then reacted with formaldehyde and ammonia to yield the methanamine derivative.
  • Hydrochloride Salt Formation: Finally, the amine can be converted to its hydrochloride salt by treatment with hydrochloric acid .

This compound has potential applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development targeting microbial infections or neurological conditions.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate or reagent for further chemical transformations.

Several compounds share structural similarities with 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
1-{1-[(methylsulfanyl)methyl]cyclopropyl}methanamine hydrochlorideC8_{8}H16_{16}ClN1_{1}S1_{1}Contains a methylsulfanyl group instead of ethyl
CyclopropylamineC3_{3}H7_{7}NSimpler structure without sulfur; primarily studied for neuropharmacological effects
EthylsulfanylmethanolC4_{4}H10_{10}OSContains a hydroxymethyl group; used in organic synthesis

Uniqueness

The uniqueness of 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride lies in its specific combination of a cyclopropane ring and an ethylsulfanyl substituent, which may confer distinct biological properties and reactivity compared to other similar compounds. Further research is necessary to elucidate these characteristics fully.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

181.0691984 g/mol

Monoisotopic Mass

181.0691984 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-04-15

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